

# Spectroscopic Analysis of 4-Fluorobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Fluorobenzophenone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Fluorobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

## Core Spectroscopic Data

The following sections present the quantitative spectroscopic data for **4-Fluorobenzophenone** in a structured format to facilitate analysis and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Fluorobenzophenone** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Fluorobenzophenone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85 - 7.75	m	-	2H, Aromatic (H-2', H-6')
7.65 - 7.45	m	-	3H, Aromatic (H-3', H-4', H-5')
7.20 - 7.10	m	-	2H, Aromatic (H-2, H-6)
7.05 - 6.95	m	-	2H, Aromatic (H-3, H-5)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Fluorobenzophenone**

Chemical Shift ( $\delta$ ) ppm	Assignment
195.5	C=O (Carbonyl)
165.0 (d, J = 252 Hz)	C-F (Carbon attached to Fluorine)
137.5	C-1' (Quaternary Carbon)
133.0	C-4' (Aromatic CH)
132.5 (d, J = 9 Hz)	C-2, C-6 (Aromatic CH)
130.0	C-2', C-6' (Aromatic CH)
128.5	C-3', C-5' (Aromatic CH)
115.5 (d, J = 22 Hz)	C-3, C-5 (Aromatic CH)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for **4-Fluorobenzophenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060	Weak	Aromatic C-H Stretch
1660	Strong	C=O Stretch (Ketone)
1595	Strong	Aromatic C=C Stretch
1280	Strong	C-F Stretch
1220	Strong	C-CO-C Asymmetric Stretch
930	Strong	O=C-C-H in-plane bend
840	Strong	C-H Out-of-plane bend (p-disubstituted)
700	Strong	C-H Out-of-plane bend (monosubstituted)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **4-Fluorobenzophenone**

m/z	Relative Intensity (%)	Assignment
200	100	[M] <sup>+</sup> (Molecular Ion)
123	60	[C <sub>7</sub> H <sub>4</sub> FO] <sup>+</sup>
105	95	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
95	45	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
77	70	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy Protocol

A solution of **4-Fluorobenzophenone** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is prepared in a deuterated solvent, typically chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## FT-IR Spectroscopy Protocol

For a solid sample like **4-Fluorobenzophenone**, the Attenuated Total Reflectance (ATR) or capillary cell melt technique is commonly employed.<sup>[1]</sup> For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. For the capillary cell melt technique, a small amount of the solid is placed between two salt plates (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The infrared spectrum is then recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ .

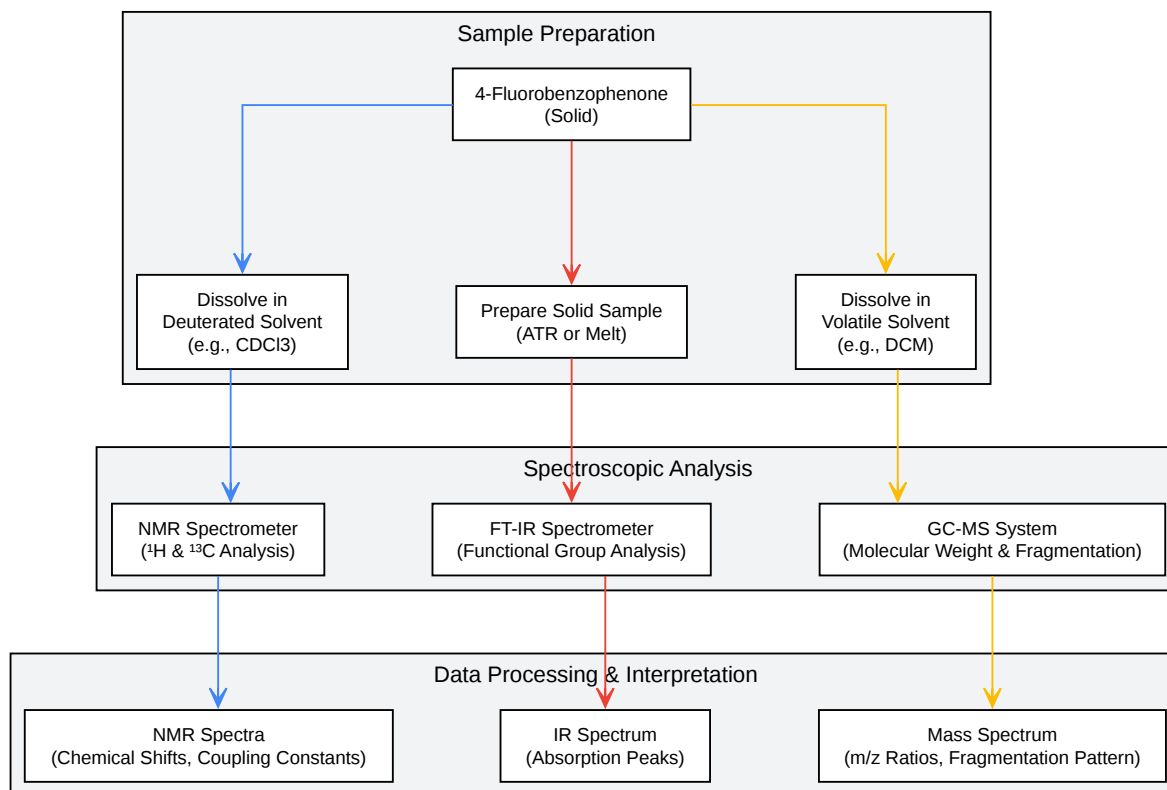
## Mass Spectrometry Protocol

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of **4-Fluorobenzophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or equivalent) with a temperature program. The eluting compound then enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer and detected.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Fluorobenzophenone**.

Spectroscopic Analysis Workflow for 4-Fluorobenzophenone



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## References

- 1. 4-Fluorobenzophenone | C<sub>13</sub>H<sub>9</sub>FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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